trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate
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Overview
Description
trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: is a chemical compound with the molecular formula C13H15FO2 . It is a fluorinated cyclobutane derivative, which means it contains a cyclobutane ring with a fluorine atom and a benzyl group attached to it. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate typically involves the following steps:
Fluorination: : The starting material, cyclobutane, undergoes fluorination to introduce the fluorine atom.
Methylation: : The fluorinated cyclobutane is then methylated to introduce the methyl group.
Benzyl Esterification: : Finally, the carboxylic acid group is converted to a benzyl ester through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: : Substitution reactions can occur at the fluorine or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, other reduced derivatives
Substitution: : Fluorinated or methylated derivatives
Scientific Research Applications
trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biological assays.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: is unique due to its fluorinated cyclobutane structure. Similar compounds include:
Benzyl cyclobutanecarboxylate: : Lacks the fluorine atom.
3-fluoro-3-methylcyclobutanecarboxylate: : Lacks the benzyl group.
trans-Benzyl 3-methylcyclobutanecarboxylate: : Lacks the fluorine atom.
These compounds differ in their reactivity and biological activity, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-13(14)7-11(8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSABYXKKSYNSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150547 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455037-44-1 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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